1-Butanol, 3-(2,4-cyclopentadien-1-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanol, 3-(2,4-cyclopentadien-1-ylidene)- is an organic compound with a unique structure that includes a butanol backbone and a cyclopentadienylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 3-(2,4-cyclopentadien-1-ylidene)- typically involves the reaction of 1-butanol with a cyclopentadienylidene precursor under specific conditions. The reaction often requires a catalyst to facilitate the formation of the desired product. Common catalysts include transition metals such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanol, 3-(2,4-cyclopentadien-1-ylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The cyclopentadienylidene group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Butanol, 3-(2,4-cyclopentadien-1-ylidene)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-Butanol, 3-(2,4-cyclopentadien-1-ylidene)- exerts its effects involves interactions with specific molecular targets. The cyclopentadienylidene group can participate in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties. Additionally, the butanol backbone can undergo various chemical modifications, further affecting the compound’s behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-(2,4-Cyclopentadien-1-ylidene)-1-butenyl)-4-methoxybenzene
- 2,4-Cyclopentadien-1-ylidene methanone
Uniqueness
1-Butanol, 3-(2,4-cyclopentadien-1-ylidene)- is unique due to its combination of a butanol backbone and a cyclopentadienylidene group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
93915-27-6 |
---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol |
InChI |
InChI=1S/C9H12O/c1-8(6-7-10)9-4-2-3-5-9/h2-5,10H,6-7H2,1H3 |
InChI-Schlüssel |
FPKMZOODFCXJKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C=CC=C1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.